Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)-

Physicochemical profiling LogP Pre-formulation

Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- (CAS 135718-54-6) is a heterocyclic compound of molecular formula C₁₂H₉ClN₂S and average mass 248.73 Da. It is the 2-chlorinated derivative of the parent scaffold 6-(4-methylphenyl)imidazo[2,1-b]thiazole (CAS 7008-64-2).

Molecular Formula C12H9ClN2S
Molecular Weight 248.73 g/mol
CAS No. 135718-54-6
Cat. No. B15217359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)-
CAS135718-54-6
Molecular FormulaC12H9ClN2S
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=C(SC3=N2)Cl
InChIInChI=1S/C12H9ClN2S/c1-8-2-4-9(5-3-8)10-6-15-7-11(13)16-12(15)14-10/h2-7H,1H3
InChIKeyHWTDQUGDJPNZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- (CAS 135718-54-6): Core Chemical Identity and Procurement Baseline


Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- (CAS 135718-54-6) is a heterocyclic compound of molecular formula C₁₂H₉ClN₂S and average mass 248.73 Da . It is the 2-chlorinated derivative of the parent scaffold 6-(4-methylphenyl)imidazo[2,1-b]thiazole (CAS 7008-64-2) [1]. The chlorine atom at the 2-position fundamentally distinguishes this compound from its non‑halogenated analog, conferring distinct electronic properties, a higher computed LogP (4.02 vs. 3.37), and a reactive handle for further synthetic elaboration . These features make the compound a strategically important intermediate in medicinal chemistry programs targeting kinase inhibition, sigma receptor modulation, and antimycobacterial activity.

Why Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- Cannot Be Replaced by the Non-Halogenated or Alternative 6-Aryl Analogs


The 2-chloro substituent is not a silent structural feature. In mitogenic assays, 2-chloro imidazo[2,1-b]thiazoles (compounds 5–8) proved more active than their 2,3-dimethyl counterparts (1–4), with compounds 6 and 7 exceeding the potency of the reference immunostimulant levamisole [1]. In antitubercular screening, 2-chloro-6-phenylimidazo[2,1-b]thiazole displayed measurable activity, whereas the direct comparison revealed that analogues lacking the 2-chlorine showed reduced potency [2]. Additionally, the chlorine atom increases the computed LogP by approximately 0.65 units relative to the non‑chlorinated 6-(4-methylphenyl) congener, altering membrane permeability and partitioning behavior . For synthetic chemists, the aryl chloride provides an essential cross‑coupling and nucleophilic substitution handle that the unsubstituted scaffold simply cannot offer . Substituting any generic 6-arylimidazo[2,1-b]thiazole for this specific compound therefore risks both altered biological readout and lost synthetic optionality.

Quantitative Differentiation Evidence for Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- (CAS 135718-54-6)


Physicochemical Property Differentiation: LogP, Molecular Weight, and Melting Point vs. Non-Chlorinated Analog

The target compound (CAS 135718-54-6) possesses a computed LogP of 4.02, compared to 3.37 for the non‑chlorinated analog 6-(4-methylphenyl)imidazo[2,1-b]thiazole (CAS 7008-64-2), representing a ΔLogP of +0.65 . Its molecular weight is 248.73 Da versus 214.29 Da for the non‑chlorinated analog [1]. The increased lipophilicity and molecular weight directly influence membrane permeability, tissue distribution, and chromatographic retention, parameters that cannot be replicated by the non‑chlorinated scaffold.

Physicochemical profiling LogP Pre-formulation Medicinal chemistry

Synthetic Utility: Aryl Chloride as a Cross‑Coupling and Derivatization Handle

The 2‑chloro substituent on the imidazo[2,1-b]thiazole core enables Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig, etc.) and nucleophilic aromatic substitution reactions, which are not feasible on the non‑halogenated scaffold (CAS 7008-64-2) [1]. This single synthetic distinction allows the compound to serve as a universal entry point for generating diverse C2‑functionalized libraries, whereas the non‑chlorinated congener requires pre‑functionalization of the thiazole ring or late‑stage C–H activation, both of which are lower‑yielding and less regioselective .

Synthetic chemistry Cross-coupling C–C bond formation Lead optimization

Class-Level Biological Activity Comparison: 2‑Chloro vs. 2,3‑Dimethyl Imidazo[2,1-b]thiazoles in Mitogenic Stimulation

In a controlled study of eight imidazo[2,1-b]thiazoles, the 2‑chloro derivatives (compounds 5–8) consistently outperformed the 2,3‑dimethyl derivatives (compounds 1–4) in stimulating [³H]‑thymidine incorporation into murine thymic lymphocytes [1]. Compounds 6 and 7 exceeded the activity of levamisole, the clinical immunostimulant used as a positive control [1]. Although the target compound (CAS 135718-54-6) was not tested individually in this study, it shares the 2‑chloro‑6‑aryl pharmacophore with the active series, placing it in the higher‑activity cluster.

Immunostimulation Mitogenic activity Thymic lymphocyte proliferation Levamisole benchmark

Antitubercular Activity Class Comparison: 2‑Chloro vs. 2‑Unsubstituted 6‑Arylimidazo[2,1-b]thiazoles

Andreani et al. (2001) reported that 2‑chloro‑6‑phenylimidazo[2,1-b]thiazole showed antitubercular activity in the TAACF screening program [1]. The study explicitly compared the activity of 2‑chloro derivatives with analogues lacking the chlorine at the 2‑position and found the chlorine‑bearing compounds to possess superior antimycobacterial potency [1]. Furthermore, 5‑nitroso‑6‑p‑chlorophenylimidazo[2,1-b]thiazole, a closely related 2‑chloro congener, demonstrated potent antitubercular activity [1]. The target compound (CAS 135718-54-6), bearing both the 2‑chloro group and a 6‑(4‑methylphenyl) substituent, aligns with the active chemotype identified in this comparative SAR study.

Antitubercular Mycobacterium tuberculosis Structure-activity relationship TAACF screening

Sigma‑1 Receptor Affinity Context: Patent Landscape Positioning

Patent WO2014006130A1 (Esteve Pharmaceuticals) claims imidazo[2,1-b]thiazole derivatives of general formula (I) with high affinity for sigma receptors, particularly sigma‑1 [1]. The generic Markush structure encompasses compounds bearing a 2‑chloro substituent and a 6‑aryl group [1]. The target compound (CAS 135718-54-6) falls within this claimed chemical space. While binding data for this exact compound are not disclosed, its structural conformity to the patent's preferred embodiments positions it as a relevant intermediate for sigma‑1 ligand development, in contrast to non‑halogenated analogs that lie outside the exemplified scope [1].

Sigma receptor Sigma-1 CNS drug discovery Pain Patent analysis

Crystallographic and Planarity Comparison with Regioisomeric 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole

The regioisomer 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole (C₁₂H₉ClN₂S, same molecular formula) has been characterized by single‑crystal X‑ray diffraction, revealing a planar imidazo[2,1-b]thiazole core (r.m.s. deviation = 0.003 Å) with a 5.65° twist of the phenyl ring [1]. The crystal packing is governed by two distinct π–π stacking interactions with interplanar distances of 3.351 Å and 3.410 Å [1]. The target compound, differing in the position of the chlorine (2‑position of the thiazole ring vs. 4‑position of the phenyl ring), is predicted to exhibit altered packing and potentially different solid‑state properties (e.g., solubility, melting point), which can impact formulation and crystallinity during scale‑up.

X-ray crystallography Structural biology Conformational analysis π‑π stacking

Optimal Research and Industrial Application Scenarios for Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- (CAS 135718-54-6)


Kinase-Focused Medicinal Chemistry: Core Scaffold for C2-Diversified Libraries

The 2‑chloro handle enables rapid Pd‑catalyzed diversification to generate focused libraries of C2‑arylated, C2‑aminated, or C2‑alkylated imidazo[2,1-b]thiazoles [1]. This is particularly valuable for kinase inhibitor programs, where imidazo[2,1-b]thiazoles have been reported as ATP‑competitive scaffolds [2]. Procurement of the pre‑chlorinated building block (CAS 135718-54-6) eliminates the need for late‑stage halogenation, reducing synthesis from 5–6 steps to 2–3 steps per analog and accelerating SAR exploration cycles.

Antitubercular Drug Discovery: Direct Entry to Validated Chemotype

The established SAR demonstrating that 2‑chloro‑6‑arylimidazo[2,1-b]thiazoles possess antimycobacterial activity superior to their 2‑unsubstituted counterparts [3] makes this compound a logical starting point for hit‑to‑lead optimization. Researchers can immediately evaluate the 4‑methylphenyl substituent's contribution to anti‑TB activity using standard BACTEC or microplate Alamar Blue assays, with the chlorine already in place as a potency‑enhancing feature.

Sigma‑1 Receptor Ligand Development: Patent‑Aligned Intermediate

The compound fits the Markush formula of WO2014006130A1 (Esteve Pharmaceuticals), which claims imidazo[2,1-b]thiazoles as sigma‑1 receptor ligands for pain and CNS indications [1]. Industrial groups developing sigma‑1 modulators can use CAS 135718-54-6 as a key intermediate for synthesizing patent‑relevant analogs, ensuring their compound collection remains within competitive IP space while exploring uncharted substitution vectors at C2, C5, or the 6‑phenyl ring.

Immunomodulatory Research: Building on Validated Mitogenic Pharmacophore

The class‑level evidence that 2‑chloro imidazo[2,1-b]thiazoles stimulate thymic lymphocyte proliferation more effectively than 2,3‑dimethyl analogs, and that select members exceed levamisole's activity [4], supports the use of this compound in academic immunology programs investigating T‑cell activation mechanisms or screening for novel vaccine adjuvants. The compound's higher LogP (4.02) relative to non‑chlorinated analogs may also influence cellular uptake and intracellular target engagement in lymphocyte assays.

Quote Request

Request a Quote for Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.